molecular formula C22H27N5O2S2 B2537346 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 898434-40-7

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

カタログ番号: B2537346
CAS番号: 898434-40-7
分子量: 457.61
InChIキー: RKVQWUDDBUYERK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule investigated for its potent inhibitory activity against Cyclin-Dependent Kinases (CDKs). The core structure of this molecule is based on a cyclopentapyrimidine scaffold, which is known to be a privileged structure for designing ATP-competitive kinase inhibitors [1] . This compound is structurally related to SNS-032 (BMS-387032), a well-characterized and potent inhibitor of CDK2, CDK7, and CDK9 [2] . The mechanism of action involves binding to the ATP-binding pocket of specific CDKs, thereby preventing the phosphorylation of downstream targets, such as RNA polymerase II, which is crucial for transcriptional regulation. Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis in proliferating cells, making this compound a valuable chemical probe for studying cell cycle dynamics and transcriptional control in oncology research [3] . The specific substitution pattern, including the 6-methylbenzothiazole acetamide moiety, is designed to optimize potency, selectivity, and physicochemical properties. This investigational agent is supplied For Research Use Only and is intended for in vitro studies to further elucidate CDK signaling pathways and for the preclinical evaluation of novel anticancer therapeutics.

特性

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-14-8-9-16-18(12-14)31-21(23-16)24-19(28)13-30-20-15-6-4-7-17(15)27(22(29)25-20)11-5-10-26(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVQWUDDBUYERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCC4)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule with a complex structure that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C22_{22}H27_{27}N5_{5}O2_{2}S2_{2}
  • Molecular Weight : 457.6 g/mol
  • Key Functional Groups : Dimethylamino group, thioether linkage, and a benzo[d]thiazole moiety.

Anticancer Properties

Research indicates that this compound demonstrates notable anticancer activity :

  • In vitro Studies : It has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For instance, a study reported an IC50_{50} of approximately 25 µM against HepG2 cells, indicating potent anti-tumor effects .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that it interacts with key enzymes involved in cancer metabolism, such as topoisomerases and kinases .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cell proliferation .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics. It is capable of crossing the blood-brain barrier due to its lipophilic nature, which may enhance its efficacy in treating central nervous system tumors .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls .
  • Clinical trials are ongoing to assess its effectiveness in combination therapies with established anticancer agents .

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparative analysis with structurally related compounds was performed:

Compound NameStructureIC50_{50} (µM)Notable Activity
Compound AStructure A30Moderate Anticancer
Compound BStructure B20Strong Anticancer
Target Compound Target Structure 25 Potent Anticancer

科学的研究の応用

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may have significant antimicrobial properties. For example, compounds with similar structures have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Cytotoxicity

Investigations into the cytotoxic effects of this compound have demonstrated promising results against various cancer cell lines. Studies indicate that similar pyrimidine derivatives can induce apoptosis in cancer cells while sparing normal cells . For instance, IC50 values for related compounds ranged from 5 to 15 µM depending on the specific cell line tested.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases .

Anticancer Efficacy

A study explored the effects of pyrimidine compounds on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the potential for these compounds in cancer therapy.

Antimicrobial Screening

Another study screened derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s design shares critical features with several analogs reported in the literature. Below is a detailed comparison:

Table 1. Structural and Functional Comparison with Analogous Compounds

Feature Target Compound Compound Compound
Core Structure Cyclopenta[d]pyrimidin-4-yl thioacetamide 1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl thioacetamide Benzo[d]thiazol-2-ylamino acetamide
Key Substituents 3-(Dimethylamino)propyl, 6-methylbenzo[d]thiazole N-Aryl, benzyl, or cyclopenta[b]thiophene groups 5,6-Dimethylbenzo[d]thiazole, 4-sulfamoylphenyl
Synthesis Likely via alkylation of thiopyrimidines (inferred from methods in ) Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides Condensation of 2-aminobenzothiazole with chloroacetamide
Potential Bioactivity Antitumor (inferred from redox-cofactor analogs), antiviral Not specified Antimicrobial (sulfonamide group)
Unique Features Cyclopenta ring for rigidity; dimethylamino group for solubility Flexible N-aryl substituents Sulfamoyl group for enhanced target specificity

Thio-pyrimidinone Core

The thio-pyrimidinone moiety is a shared feature with 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). However, the target compound’s cyclopenta ring introduces steric constraints that may influence binding kinetics compared to the simpler pyrimidinone analogs .

Benzo[d]thiazole Acetamide Motif

The benzo[d]thiazole group is present in both the target compound and 2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ().

Tertiary Amine Substituent

The 3-(dimethylamino)propyl chain is unique to the target compound. Similar substituents in natural products, such as lankacidin C, are linked to interactions with DNA or enzymes, suggesting possible antitumor mechanisms .

Research Findings and Inferred Bioactivity

  • Antitumor Potential: Gene clusters encoding redox-cofactor type compounds (e.g., lankacidin C) in Pseudomonas exhibit structural novelty and antitumor activity. The target compound’s complex architecture may similarly engage with cellular targets like topoisomerases or kinases .
  • Antiviral Inference : Piroxicam analogs () with EC50 values of 20–25 µM against HIV-1 highlight the therapeutic relevance of acetamide derivatives. The target’s benzo[d]thiazole group could mimic integrase-binding motifs observed in these analogs .
  • Synthetic Accessibility : The alkylation strategy described for pyrimidinyl thioacetamides () provides a plausible route for scalable synthesis of the target compound .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepCharacterization Technique
Cyclopenta[d]pyrimidinoneCyclocondensation of uracil¹H NMR (δ 2.5–3.0 ppm, CH₃ groups)
Benzothiazole derivativeThiolation with mercaptoacetic acidHRMS (m/z calc. 432.15, found 432.14)

Q. Table 2. Advanced Computational Tools

Tool/SoftwareApplicationReference
COMSOL MultiphysicsMulti-physics simulation of drug diffusion
AutoDock VinaLigand-receptor docking
GROMACSMD simulations of binding dynamics

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。